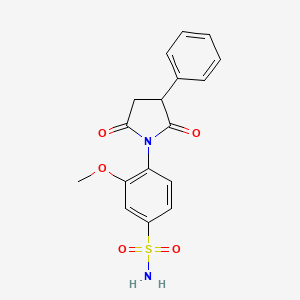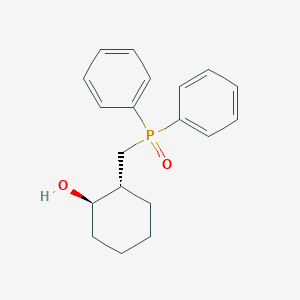
((Trans-2-hydroxycyclohexyl)methyl)diphenylphosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((Trans-2-hydroxycyclohexyl)methyl)diphenylphosphine oxide: is a chemical compound with the molecular formula C19H23O2P It is known for its unique structure, which includes a cyclohexyl ring, a hydroxyl group, and a diphenylphosphine oxide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: While specific industrial production methods for ((Trans-2-hydroxycyclohexyl)methyl)diphenylphosphine oxide are not widely documented, the synthesis typically involves the use of common reagents and conditions found in laboratory settings, scaled up for industrial use.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can target the phosphine oxide moiety.
Substitution: The compound can participate in substitution reactions, especially involving the cyclohexyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like dipyridinium dichromate in N,N-dimethylformamide at ambient temperature.
Reduction: Reagents such as sodium tetrahydroborate and boron trifluoride diethyl etherate in THF.
Substitution: Various organic reagents depending on the desired substitution.
Major Products:
Oxidation: Formation of oxidized derivatives of the compound.
Reduction: Reduced forms of the phosphine oxide.
Substitution: Substituted cyclohexyl derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a ligand in coordination chemistry due to its ability to bind to metal centers.
Biology:
- Potential applications in biochemical studies involving phosphine oxides.
Medicine:
- Investigated for its potential use in drug development and as a pharmacological agent.
Industry:
- Utilized in the synthesis of advanced materials and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism by which ((Trans-2-hydroxycyclohexyl)methyl)diphenylphosphine oxide exerts its effects involves its interaction with molecular targets through its hydroxyl and phosphine oxide groups. These interactions can influence various biochemical pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Uniqueness:
- The presence of the cyclohexyl ring and the specific arrangement of functional groups in ((Trans-2-hydroxycyclohexyl)methyl)diphenylphosphine oxide) provides unique reactivity and binding properties compared to other phosphine oxides.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C19H23O2P |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
(1R,2R)-2-(diphenylphosphorylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C19H23O2P/c20-19-14-8-7-9-16(19)15-22(21,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-6,10-13,16,19-20H,7-9,14-15H2/t16-,19+/m0/s1 |
Clé InChI |
XMIFTCHCGGTCPI-QFBILLFUSA-N |
SMILES isomérique |
C1CC[C@H]([C@@H](C1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O |
SMILES canonique |
C1CCC(C(C1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


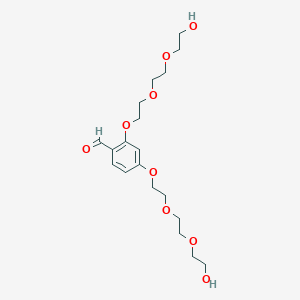

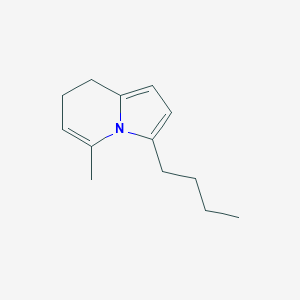
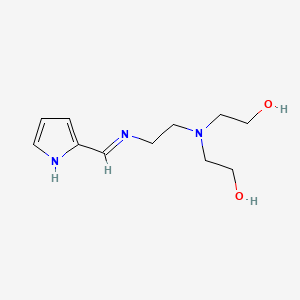
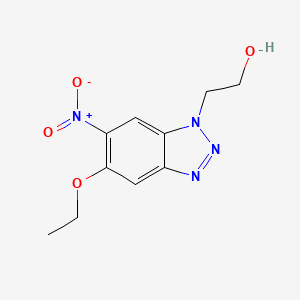
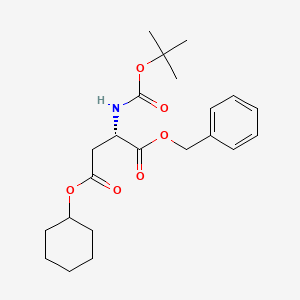
![1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12894709.png)
![6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione](/img/structure/B12894719.png)
![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12894722.png)
![[(5R)-5-Phenyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12894723.png)
![Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate](/img/structure/B12894732.png)
![3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B12894733.png)
![4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12894734.png)
